3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde
Description
3-[2-(4-Methoxyphenoxy)ethoxy]benzaldehyde (CAS: N/A; molecular formula: C₁₆H₁₆O₅) is a benzaldehyde derivative featuring a 3-position ethoxy chain terminating in a 4-methoxyphenoxy group. This compound is characterized by:
- A reactive aldehyde group at the benzaldehyde core.
- A flexible ethoxy linker connecting the benzaldehyde to a para-methoxy-substituted phenoxy group.
- Moderate hydrophobicity due to the aromatic and ether-based substituents.
It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its aldehyde group enables condensation reactions and its methoxyphenoxy moiety enhances solubility and target specificity .
Properties
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-5-7-15(8-6-14)19-9-10-20-16-4-2-3-13(11-16)12-17/h2-8,11-12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVORQUVJQSHPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366411 | |
| Record name | 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400741-50-6 | |
| Record name | 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde typically involves the reaction of 4-methoxyphenol with 2-bromoethanol to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 3-bromobenzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-[2-(4-methoxyphenoxy)ethoxy]benzoic acid.
Reduction: 3-[2-(4-methoxyphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenoxy and methoxy groups may also contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Group
The nature and position of substituents on the phenoxy group significantly influence reactivity and biological activity.
| Compound Name | Substituent on Phenoxy Group | Key Differences | Impact on Properties | Reference |
|---|---|---|---|---|
| 3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde | Ethoxy (C₂H₅O) | Larger ethoxy group increases steric bulk | Enhanced lipophilicity; slower hydrolysis | |
| 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde | Fluorine (F) | Electron-withdrawing fluorine atom | Higher electrophilicity; altered bioactivity | |
| 4-(3-(4-Methoxyphenoxy)propoxy)benzaldehyde | Propoxy chain (C₃H₆O) | Longer chain increases flexibility | Improved binding to hydrophobic targets |
Key Insight : Methoxy groups enhance electron density on the aromatic ring, promoting π-π interactions, while halogens (e.g., fluorine) or alkyl chains alter electronic and steric properties .
Positional Isomerism on the Benzaldehyde Core
The position of the ethoxy-phenoxy substituent (ortho, meta, para) affects molecular geometry and interactions.
| Compound Name | Substituent Position | Unique Features | Reference | |
|---|---|---|---|---|
| 4-[2-(4-Methoxyphenoxy)ethoxy]benzaldehyde | Para | Symmetrical substitution | Higher crystallinity; predictable reactivity | |
| 2-[(4-Methoxyphenoxy)ethoxy]benzaldehyde | Ortho | Steric hindrance near aldehyde group | Reduced reaction rates in condensations |
Key Insight : Meta-substitution (as in the target compound) balances steric accessibility and electronic effects, making it versatile for synthetic applications .
Functional Group Modifications
Replacing the aldehyde or methoxy group with other functionalities alters chemical behavior.
| Compound Name | Functional Group Replaced | Resulting Property Change | Reference |
|---|---|---|---|
| 3-[2-(4-Methoxyphenoxy)ethoxy]benzoic acid | Aldehyde → Carboxylic acid | Increased acidity; salt formation | |
| 3-[2-(4-Methoxyphenoxy)ethoxy]benzyl alcohol | Aldehyde → Alcohol | Reduced reactivity; hydrogen bonding | |
| 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde | Benzaldehyde → Thiazole | Enhanced bioactivity (e.g., antimicrobial) |
Key Insight : The aldehyde group is critical for forming Schiff bases in drug design, while heterocycles (e.g., thiazole) introduce new biological activity profiles .
Chain Length and Linker Variations
Ethoxy vs. propoxy linkers or additional functional groups in the chain modulate solubility and target binding.
| Compound Name | Linker Structure | Key Characteristics | Reference |
|---|---|---|---|
| 3-[2-(4-Methoxyphenoxy)ethoxy]benzaldehyde | Ethoxy (C₂H₄O) | Optimal balance of flexibility and rigidity | |
| 3-[3-(4-Methoxyphenoxy)propoxy]benzaldehyde | Propoxy (C₃H₆O) | Increased chain length enhances membrane permeability | |
| 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde | Morpholine-containing chain | Introduces basic nitrogen for protonation |
Key Insight : Ethoxy linkers are preferred for synthetic simplicity, while morpholine or piperidine-containing chains (e.g., in ) improve pharmacokinetics .
Biological Activity
3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde includes a benzaldehyde moiety substituted with an ethoxy group and a methoxyphenoxy group. Its synthesis typically involves the reaction of appropriate phenolic compounds with aldehydes through various methods such as Williamson ether synthesis or Grignard reactions .
Antimicrobial Properties
Research indicates that compounds similar to 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde exhibit antimicrobial activity against a range of bacterial strains. For instance, derivatives with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Antioxidant Activity
The compound may possess antioxidant properties, which can protect cells from oxidative stress. This activity is attributed to the presence of phenolic groups that can scavenge free radicals, thereby reducing cellular damage and inflammation .
Anti-inflammatory Effects
Some derivatives of benzaldehyde compounds are known for their anti-inflammatory properties. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation .
The biological activity of 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde is thought to be mediated through several mechanisms:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and leading to biological responses.
- Influence on Lipophilicity : The ethoxy groups may enhance the compound's lipophilicity, affecting its membrane permeability and distribution within biological systems.
- Interaction with Biomolecules : The compound has been investigated for its interactions with various biomolecules, which may lead to altered enzyme activities or receptor binding profiles.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several benzaldehyde derivatives, including those structurally related to 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde. Results indicated significant inhibition against multiple bacterial strains, supporting further exploration as a therapeutic agent .
- Antioxidant Studies : In vitro assays demonstrated that certain derivatives exhibited substantial antioxidant activity, comparable to established antioxidants. This suggests potential applications in preventing oxidative stress-related diseases .
- Anti-inflammatory Research : Experimental models have shown that compounds similar to 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde can reduce inflammation markers in cell cultures, indicating their potential for treating inflammatory conditions .
Data Tables
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against bacteria | Inhibition of bacterial growth |
| Antioxidant | High radical scavenging | Free radical neutralization |
| Anti-inflammatory | Reduces cytokine levels | Modulation of inflammatory pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
